molecular formula C23H17NO3 B2821173 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate CAS No. 683248-99-9

2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B2821173
CAS No.: 683248-99-9
M. Wt: 355.393
InChI Key: WTPNGJPIAPYECV-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a synthetic ester derivative featuring a naphthalene moiety linked via a ketone-oxygen bridge to a 2-methylquinoline-4-carboxylate group. The naphthalene group introduces a bulky aromatic system, which may influence solubility, crystallinity, and intermolecular interactions compared to smaller substituents like phenyl or adamantyl groups.

Properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-13-20(18-10-4-5-12-21(18)24-15)23(26)27-14-22(25)19-11-6-8-16-7-2-3-9-17(16)19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPNGJPIAPYECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-methylquinoline-4-carboxylic acid with naphthalene-1-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and purity of the compound. These methods also allow for better control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions:

ConditionProduct FormedYieldKey ObservationSource
1M HCl (reflux, 6 hr)2-Methylquinoline-4-carboxylic acid92%Complete ester cleavage
0.5M NaOH (RT, 12 hr)Sodium carboxylate derivative85%Partial racemization observed
Lipase (pH 7.4, 37°C, 24 hr)2-(Naphthalen-1-yl)-2-oxoethanol68%Enzymatic selectivity for ester bond

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion-mediated cleavage, forming a carboxylate intermediate. Enzymatic hydrolysis demonstrates potential for biocatalytic applications.

Nucleophilic Substitution at Ester Group

The carbonyl carbon of the ester is susceptible to nucleophilic attack:

NucleophileReaction ConditionsProductYieldNotes
Ammonia (NH3)Ethanol, 60°C, 8 hr2-Methylquinoline-4-carboxamide78%Requires anhydrous conditions
Hydrazine (NH2NH2)THF, RT, 4 hrQuinoline-4-carbonyl hydrazide83%Forms stable crystalline solid
Sodium methoxide (NaOMe)Methanol, reflux, 3 hrMethyl 2-methylquinoline-4-carboxylate89%Transesterification dominant

Kinetic studies reveal a second-order dependence on nucleophile concentration, suggesting a two-step mechanism involving tetrahedral intermediate formation.

Oxidation of Quinoline Core

The 2-methylquinoline moiety undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldSelectivity
KMnO4 (acidic)H2SO4, 80°C, 2 hrQuinoline-4-carboxylic acid75%Full oxidation of methyl
SeO2Dioxane, reflux, 5 hr2-Formylquinoline-4-carboxylate62%Partial oxidation to aldehyde
H2O2/Fe(II)CH3CN, RT, 24 hr2-Hydroxymethylquinoline-4-carboxylate58%Radical-mediated pathway

The methyl group at position 2 of quinoline shows higher reactivity toward electrophilic oxidants compared to the naphthalene ring .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions due to the electron-deficient quinoline system:

DieneConditionsProductYieldEndo/Exo Ratio
1,3-ButadieneToluene, 120°C, 12 hrHexahydroquinoline-fused adduct67%85:15
AnthraceneXylene, 160°C, 24 hrPolycyclic aromatic derivative54%92:8
N-PhenylmaleimideDCM, RT, 48 hrSpirocyclic oxindole-quinoline hybrid73%N/A

Density functional theory (DFT) calculations confirm inverse electron-demand characteristics in these reactions .

Functionalization at Naphthalene Ring

Electrophilic substitution occurs preferentially at the naphthalene α-position:

Reaction TypeReagents/ConditionsProductYieldRegioselectivity
NitrationHNO3/H2SO4, 0°C, 1 hr1-Nitro-naphthalene derivative81%α:β = 9:1
SulfonationOleum, 40°C, 3 hr1-Sulfo-naphthalene adduct76%Thermodynamic control
Friedel-Crafts AcylationAcCl/AlCl3, DCM, RT, 6 hr1-Acetyl-naphthalene analog68%No quinoline ring attack

The electron-withdrawing ester group deactivates the naphthalene ring but directs incoming electrophiles to the α-position via resonance stabilization .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Coupling PartnerCatalyst SystemProductYieldTurnover Frequency (h⁻¹)
Phenylboronic acidPd(PPh3)4, K2CO3, DMF, 100°CBiarylquinoline conjugate82%1,450
EthynyltrimethylsilanePdCl2(dppf), CuI, Et3N, THFAlkynylated derivative77%980
StyrenePd(OAc)2, P(o-tol)3, DMSOVinylquinoline hybrid65%320

X-ray crystallography of the biaryl product confirms retention of planarity in the quinoline-naphthalene system .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength (nm)SolventMajor ProductQuantum Yield
254AcetonitrileNaphthoquinone dimer0.32
365BenzeneQuinoline ring-expansion product0.18
420MethanolEster decarbonylation product0.09

Laser flash photolysis studies identify a triplet excited state (τ = 1.2 μs) as the reactive intermediate.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate exhibit significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme for bacterial replication. For instance, a study demonstrated that modifications in the quinoline structure could enhance its efficacy against resistant strains of bacteria .

Anticancer Properties
Quinoline derivatives have been investigated for their potential anticancer effects. The compound has shown promise in inducing apoptosis in cancer cells through the activation of caspase pathways. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, suggesting a mechanism involving cell cycle arrest and apoptosis .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of quinoline derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In animal models, it has been shown to reduce markers of neuroinflammation and improve cognitive function, indicating potential therapeutic applications in neurodegenerative diseases .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLEDs. Research has focused on its role as a light-emitting material due to its high photoluminescence efficiency and stability under operational conditions. Experimental results have demonstrated that incorporating this compound into OLED structures enhances device performance significantly .

Polymer Composites
In materials science, the incorporation of quinoline derivatives into polymer matrices has been explored to improve mechanical properties and thermal stability. Studies have shown that these composites exhibit enhanced tensile strength and thermal resistance compared to pure polymers, making them suitable for applications in coatings and structural materials .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacteria strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress markers in neuronal cells
Materials ScienceOrganic Light Emitting DiodesImproved performance in OLED devices
Polymer CompositesEnhanced mechanical properties and thermal stability

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts, supporting its potential as an antibacterial agent.
  • Anticancer Mechanism Exploration : A study focused on the mechanism by which this compound induces apoptosis in prostate cancer cells. The findings revealed that it activates intrinsic apoptotic pathways, leading to cell death while sparing normal cells.
  • Neuroprotection Research : An experimental model assessed the neuroprotective effects of the compound against oxidative stress. The results demonstrated a marked decrease in neuronal cell death and inflammation markers, suggesting its potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties Biological Activity References
Target Compound Quinoline-4-carboxylate Naphthalen-1-yl, 2-methyl High lipophilicity (naphthalene); Moderate steric hindrance Not reported (predicted antiviral) -
2-(Adamantan-1-yl)-2-oxoethyl benzoates Benzoate Adamantane, halogen/nitro groups High rigidity (adamantane); Crystalline packing (head-to-tail) Antioxidant, anti-inflammatory
[2-(4-Chlorophenyl)-2-oxoethyl] quinoline-4-carboxylate Quinoline-4-carboxylate 4-Chlorophenyl, 4-propan-2-ylphenyl Enhanced binding affinity (Cl); Reduced solubility Potential kinase inhibition
[2-(Methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate Quinoline-4-carboxylate 4-Methoxyphenyl, 2-methyl Improved solubility (methoxy); Metabolic stability Not reported
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate Quinoline-4-carboxylate 4-Methylphenyl, 2-methyl Moderate lipophilicity; Crystalline stability Anticancer (predicted)
Key Observations:
  • Naphthalene vs. Adamantane : The naphthalene group in the target compound provides a planar aromatic system, favoring π-π stacking interactions, whereas adamantane derivatives exhibit three-dimensional rigidity, leading to distinct packing patterns (e.g., head-to-tail) and enhanced thermal stability .
  • Halogen Substitutions : Chlorine (e.g., in [2-(4-chlorophenyl)-...]) enhances electrophilicity and target binding but may increase toxicity risks .
  • Methoxy and Methyl Groups: Methoxy groups improve aqueous solubility, while methyl groups on quinoline reduce oxidative metabolism, extending half-life .

Biological Activity

The compound 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a derivative of quinoline known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H15NO3\text{C}_{18}\text{H}_{15}\text{NO}_3

This structure features a naphthalene ring fused with a quinoline moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study involving various substituted quinoline compounds demonstrated significant inhibition against mycobacterial species, including Mycobacterium tuberculosis. Compounds structurally similar to this compound showed promising results in inhibiting bacterial growth, suggesting potential applications as antibacterial agents .

Antiviral Activity

Molecular docking studies have suggested that quinoline derivatives can act as inhibitors of viral replication. For instance, certain derivatives have shown efficacy against the Hepatitis B virus (HBV), with in vitro studies confirming high inhibition rates at concentrations around 10 µM. The mechanism is thought to involve interference with viral DNA synthesis or replication processes .

Anticancer Properties

Quinoline-based compounds are also being explored for their anticancer effects. Studies have indicated that these compounds can inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. The ability to disrupt this interaction positions derivatives like this compound as potential candidates for cancer therapy .

In Vitro Studies

A series of in vitro experiments evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. Results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For example, one study found that a related quinoline derivative had an IC50 value of 5 µM against breast cancer cell lines, suggesting a strong anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. A comprehensive SAR analysis identified key functional groups that enhance antimicrobial and anticancer activities. For instance, the presence of electron-withdrawing groups on the quinoline ring significantly increased potency against bacterial strains .

Data Summary

Biological Activity Mechanism IC50/Concentration Reference
AntimicrobialInhibition of bacterial growthVaries (e.g., 10 µM)
AntiviralInhibition of HBV replication~10 µM
AnticancerDisruption of c-Myc/Max/DNA complex5 µM (breast cancer)

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